BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE
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Overview
Description
BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE: is a chemical compound with the empirical formula C38H70O8 and a molecular weight of 654.96 g/mol . It is also known by its synonym 5,30-Dibutyl-6,12,23,29-tetraoxatetratriacontane-7,11,24,28-tetrane . This compound is primarily used in the preparation of optode membranes, which are sodium selective and based on neutral ionophore .
Mechanism of Action
Target of Action
Bis(1-butylpentyl)decane-1,10-diyl diglutarate is a neutral ionophore . Its primary targets are sodium ions and nitrite ions . It is used in the preparation of optode membranes, which are selective for these ions .
Mode of Action
The compound interacts with its targets by encapsulating the ions within its structure . This encapsulation allows the ions to be transported across the membrane, altering the ion concentration within the cell .
Biochemical Pathways
The primary biochemical pathway affected by Bis(1-butylpentyl)decane-1,10-diyl diglutarate is the sodium ion concentration regulation within cells . By selectively transporting sodium ions across the cell membrane, it can influence cellular processes that depend on sodium ion concentrations .
Pharmacokinetics
As a highly lipophilic compound , it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Bis(1-butylpentyl)decane-1,10-diyl diglutarate’s action is the alteration of sodium ion concentrations within cells . This can have various effects depending on the specific cellular context, including impacts on cell signaling, fluid balance, and other physiological processes .
Action Environment
The action of Bis(1-butylpentyl)decane-1,10-diyl diglutarate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially compete with sodium and nitrite ions for encapsulation by the ionophore . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE involves the esterification of decane-1,10-diol with glutaric acid in the presence of butylpentyl alcohol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE has several scientific research applications:
Comparison with Similar Compounds
- 5,30-Dibutyl-6,12,23,29-tetraoxatetratriacontane-7,11,24,28-tetrane
- ETH 469
Comparison: BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE is unique due to its high lipophilicity and its specific application in sodium-selective optode membranes . Compared to similar compounds, it offers better selectivity and stability in ion-selective electrodes .
Properties
CAS No. |
101342-76-1 |
---|---|
Molecular Formula |
C38H68O8-2 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
5-[11-butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate |
InChI |
InChI=1S/C38H70O8/c1-5-9-22-32(23-10-6-2)38(33(24-11-7-3)25-12-8-4,46-37(44)29-21-27-35(41)42)30-18-16-14-13-15-17-19-31-45-36(43)28-20-26-34(39)40/h32-33H,5-31H2,1-4H3,(H,39,40)(H,41,42)/p-2 |
InChI Key |
LDGZUJMODCFJBG-UHFFFAOYSA-L |
SMILES |
CCCCC(CCCC)OC(=O)CCCC(=O)OCCCCCCCCCCOC(=O)CCCC(=O)OC(CCCC)CCCC |
Canonical SMILES |
CCCCC(CCCC)C(CCCCCCCCCOC(=O)CCCC(=O)[O-])(C(CCCC)CCCC)OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Q1: What is the role of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE in the valproate-selective electrode?
A: this compound acts as a membrane solvent in the valproate-selective electrode []. It is a key component of the poly(vinyl chloride) membrane matrix, which also incorporates Gallium(III) tetraphenylporphyrin (GaTPP) as the ionophore. The properties of ETH 469, alongside other components, contribute to the electrode's ability to selectively detect valproate ions.
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